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Compound of Interest

Compound Name: Fmoc-L-Cys(S-DMP)-OH

CAS No.: 1403834-73-0

Cat. No.: B6308545

Get Quote

Executive Summary & Chemical Identity
In complex peptide synthesis, particularly for sequences requiring regioselective disulfide bond

formation (e.g., conotoxins, insulin mimetics), the choice of cysteine protecting groups is the

rate-limiting factor for yield and purity.

Fmoc-Cys(S-Dmp)-OH typically refers to S-(2,4-dimethoxyphenylthio)-L-cysteine (also

abbreviated as Cys(S-S-Ar)). It is a disulfide-based protecting group.[1][2]

Mechanism: It functions as an asymmetrical disulfide.

Orthogonality: It is stable to acidic conditions (TFA) but highly labile to thiolysis (reduction).

Primary Utility: It replaces the traditional S-tBu (S-tert-butyl) group, offering significantly

faster removal kinetics (minutes vs. hours) under mild reducing conditions.

CRITICAL HOMOLOGY ALERT: This compound is frequently confused with Fmoc-Cys(Dpm)-

OH (S-Diphenylmethyl), which is an acid-labile thioether.
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If you have S-Dmp (Disulfide): Follow Protocol A (Reductive Cleavage).

If you have S-Dpm (Diphenylmethyl): Follow Protocol B (Acidolytic Cleavage).

Protocol A: Handling Fmoc-Cys(S-Dmp)-OH (The
Disulfide Variant)
This section assumes the use of the S-dimethoxyphenylthio derivative, used for orthogonal

protection.[1]

The Mechanistic Logic
The S-Dmp group is designed to survive the global cleavage of the peptide from the resin

(using TFA), allowing the peptide to be isolated with the S-Dmp group intact. This enables a

subsequent, controlled deprotection step to form a specific disulfide bridge.[3][4][5]

The "Trap": Because S-Dmp is a disulfide, it is susceptible to disulfide exchange. Therefore,

standard TFA cleavage cocktails containing thiols (EDT, DTT, TRT) must be avoided during the

resin cleavage step, or the S-Dmp group will be prematurely removed or scrambled.

Step-by-Step Workflow
Phase 1: Global Cleavage from Resin (Retention of S-Dmp)
Objective: Cleave peptide from resin and remove acid-labile side chains (Boc, tBu, Trt) while

keeping Cys(S-Dmp) intact.

Cocktail Formulation (The "Non-Thiol" Mix):

TFA (Trifluoroacetic acid): 95%[3][6]

TIS (Triisopropylsilane): 2.5% (Scavenges carbocations)[6]

H₂O (Water): 2.5% (Scavenges tBu cations)[6]

Note:DO NOT use Ethanedithiol (EDT) or Thioanisole.

Procedure:
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Suspend resin in the Cocktail (10 mL per gram of resin).

Agitate at room temperature for 2–3 hours.

Filter resin and precipitate filtrate in cold diethyl ether.[6]

Centrifuge and lyophilize.

Result: Linear peptide with Cys(S-Dmp) intact.

Phase 2: Selective Removal of S-Dmp (Thiolysis)
Objective: Remove the S-Dmp group to liberate the free thiol for cyclization.

Reagents:

Reducing Agent: Dithiothreitol (DTT) or

-Mercaptoethanol (

-ME).

Solvent: 0.1 M N-Methylmorpholine (NMM) in DMF (for on-resin) or Ammonium

Bicarbonate buffer (pH 8) for solution phase.

Protocol (Solution Phase):

Dissolve the lyophilized peptide in pH 8.0 buffer (e.g., 50 mM NH₄HCO₃).

Add 20–50 equivalents of DTT.

React for 5–15 minutes at RT. (S-Dmp cleaves extremely fast compared to S-tBu).

Purify via HPLC immediately or proceed to oxidation.

Visualization of Orthogonal Strategy

Peptide-Resin
(Fmoc-Cys(S-Dmp))

Step 1: Acid Cleavage
(95% TFA / TIS / H2O)

 Removes Trt/tBu/Boc
 S-Dmp Survives Crude Peptide

(Cys(S-Dmp) Intact)
Step 2: Thiolysis
(DTT / pH 8.0)

 Reductive Cleavage Free Thiol Peptide
(Cys-SH)

Oxidation
(Disulfide Bond Formation)
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Click to download full resolution via product page

Figure 1: Orthogonal deprotection pathway for Fmoc-Cys(S-Dmp)-OH, highlighting the

necessity of non-thiol acid cleavage followed by reductive removal.[7]

Protocol B: Handling Fmoc-Cys(Dpm)-OH (The
Diphenylmethyl Variant)
This section addresses the scenario where "S-DMP" was a typo for S-Dpm (Diphenylmethyl).

This is a common acid-labile thioether group, similar to Trityl (Trt) but more stable.

The Mechanistic Logic
The Dpm group is a steric bulk protecting group. Unlike Trt (which cleaves with 1-5% TFA),

Dpm requires high concentrations of TFA (90-95%) to cleave. It is generally used when you

need to remove other highly acid-labile groups (like Mmt) without disturbing the cysteine

protection.

Cleavage Cocktail (High Acid)
To remove the Dpm group and cleave the peptide simultaneously:

Cocktail Formulation (Reagent K modified):

TFA: 90%

Phenol: 5% (Accelerates cleavage of aromatic protecting groups)

H₂O: 2.5%[3][6]

TIS: 2.5%[3][6]

Note: Reaction time may need to be extended to 3–4 hours compared to standard Trt

cleavage.

Temperature: Room temperature (25°C). Heating to 35°C can accelerate cleavage but

increases the risk of side reactions (e.g., alkylation of Trp).
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Comparative Data: S-Dmp vs. S-Dpm vs. S-Trt
The following table summarizes the critical differences to ensure the correct protocol is

selected.

Feature Cys(S-Dmp) Cys(Dpm) Cys(Trt)

Full Name
S-(2,4-

dimethoxyphenylthio)
S-Diphenylmethyl S-Trityl

Structure Type
Disulfide

(Asymmetrical)
Thioether Thioether

TFA Stability
Stable (in absence of

thiols)

Labile (High TFA

required)

Highly Labile (Dilute

TFA)

Cleavage Reagent

Reducing agents

(DTT,

-ME)

95% TFA +

Scavengers
1-95% TFA

Primary Use
Orthogonal disulfide

formation

Late-stage acid

cleavage
Standard SPPS

Reaction Time
5–15 mins

(Reduction)
2–4 hours (Acidolysis)

30–60 mins

(Acidolysis)

Troubleshooting & Optimization
Incomplete Removal of S-Dmp
If using Protocol A (S-Dmp) and observing incomplete deprotection (mass shift of +169 Da

remains):

Check pH: Thiolysis is pH-dependent. Ensure the buffer is pH 7.5–8.5. At acidic pH, DTT is

ineffective.

Increase Reductant: Increase DTT concentration to 0.1 M.

Solvent Accessibility: If the peptide is aggregated, perform the reduction in 6 M Guanidine

HCl or 8 M Urea.
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Scrambling during TFA Cleavage
If you observe mixed disulfides after the initial TFA cleavage of Cys(S-Dmp) peptides:

Cause: Trace contamination of thiols in the cleavage vessel or use of EDT.

Solution: Dedicate a cleavage vessel solely for non-thiol cocktails. Use TIS as the sole

scavenger.

Re-attachment of Dpm
If using Protocol B (Dpm) and the group re-attaches (alkylation):

Cause: Insufficient scavenger capacity for the diphenylmethyl carbocation.

Solution: Add EDT (2.5%) to the cocktail.[3] The thiol acts as a "soft" nucleophile to

permanently quench the Dpm cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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